4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate
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Overview
Description
4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate is a complex organic compound that belongs to the class of triazine derivatives. This compound is known for its unique chemical structure, which includes a triazine ring substituted with two 4-methylphenylamino groups and a diethylcarbamodithioate group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives under controlled conditions.
Substitution with 4-Methylphenylamino Groups: The triazine core is then reacted with 4-methylphenylamine in the presence of a suitable catalyst to introduce the 4-methylphenylamino groups.
Introduction of Diethylcarbamodithioate Group: Finally, the diethylcarbamodithioate group is introduced through a nucleophilic substitution reaction using diethylamine and carbon disulfide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted triazine derivatives.
Scientific Research Applications
4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The diethylcarbamodithioate group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(4-methylphenyl)amino-benzaldehyde: Similar in structure but lacks the triazine core.
1,4-Bis(4-methylphenyl)amino-anthraquinone: Contains anthraquinone instead of triazine.
4-[Bis(4-methylphenyl)amino]acetophenone: Contains an acetophenone group instead of diethylcarbamodithioate.
Uniqueness
4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate is unique due to its triazine core and the presence of both 4-methylphenylamino and diethylcarbamodithioate groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6S2/c1-5-28(6-2)22(29)30-21-26-19(23-17-11-7-15(3)8-12-17)25-20(27-21)24-18-13-9-16(4)10-14-18/h7-14H,5-6H2,1-4H3,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFVGGSLTWZGCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC1=NC(=NC(=N1)NC2=CC=C(C=C2)C)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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